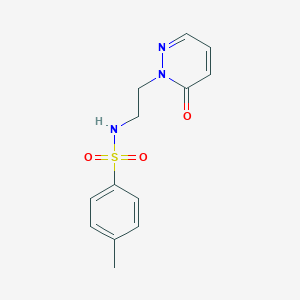
4-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H15N3O3S and its molecular weight is 293.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a benzenesulfonamide moiety linked to a pyridazine derivative. The molecular formula for this compound is C13H16N3O2S, and it has attracted attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.
Chemical Structure and Properties
The compound features several functional groups that contribute to its chemical properties and biological activity. The presence of the pyridazine ring is particularly noteworthy, as it is known for its involvement in various pharmacological activities, including anti-inflammatory and anticancer effects.
| Property | Details |
|---|---|
| Molecular Formula | C13H16N3O2S |
| Structural Features | Contains a pyridazine ring and sulfonamide group |
| Unique Aspects | Multi-target anti-inflammatory effects |
Anti-inflammatory Properties
Recent studies have identified this compound as a potential multi-target anti-inflammatory agent. It has been shown to inhibit key enzymes involved in inflammatory processes, including carbonic anhydrase (CA), cyclooxygenase-2 (COX-2), and lipoxygenase (5-LOX). These enzymes play crucial roles in the synthesis of pro-inflammatory mediators.
In a study conducted by Badawi et al., the compound was evaluated for its inhibitory activity against four human carbonic anhydrase isoforms (I, II, IX, and XII), COX-1/2, and 5-LOX. The results indicated significant inhibitory effects, suggesting its potential use in treating inflammatory diseases .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it exhibits antiproliferative activity against various cancer cell lines. For instance, the compound was tested against Bcl-2 expressing human metastatic breast (MDA-MB-231) and cervical (HeLa) cancer cell lines using the MTT assay. The results showed that it effectively inhibited cell growth with IC50 values below 10 μM .
The mechanism of action of this compound likely involves interaction with specific enzymes or receptors associated with inflammation and cancer proliferation. Its structure allows for potential interactions with biological targets, influencing its pharmacological profile.
Study on Anti-inflammatory Effects
In a comparative study, pyridazinone derivatives including this compound were synthesized and evaluated for their anti-inflammatory properties. The study highlighted the compound's ability to reduce inflammation markers in animal models, demonstrating its therapeutic potential .
Evaluation of Anticancer Activity
A separate investigation focused on the compound's ability to inhibit Bcl-2 protein binding. It was found that this compound competes effectively with pro-apoptotic peptides for binding to Bcl-2, indicating its role as a promising anticancer agent .
Eigenschaften
IUPAC Name |
4-methyl-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-11-4-6-12(7-5-11)20(18,19)15-9-10-16-13(17)3-2-8-14-16/h2-8,15H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKNMPOYSFIEGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














